3-amino-4-chloro-N,N-dimethylbenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-amino-4-chloro-N,N-dimethylbenzamide typically involves the following steps:
Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to form 3-nitro-4-methylbenzoic acid.
Reduction: The nitro group is then reduced to an amino group using hydrogenation in the presence of a catalyst, such as palladium on carbon.
Chlorination: The amino group is chlorinated using reagents like thionyl chloride to form 3-amino-4-chlorobenzoic acid.
Amidation: Finally, the chlorinated compound undergoes amidation with dimethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-chloro-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
3-amino-4-chloro-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-amino-4-chloro-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular pathways and processes, making it useful for studying biochemical mechanisms .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-chlorobenzamide: Lacks the dimethyl groups, making it less hydrophobic.
2-amino-5-chloro-N,N-dimethylbenzamide: Similar structure but with different positioning of the amino and chloro groups.
Uniqueness
3-amino-4-chloro-N,N-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3-amino-4-chloro-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12(2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXZBISDUNEGQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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